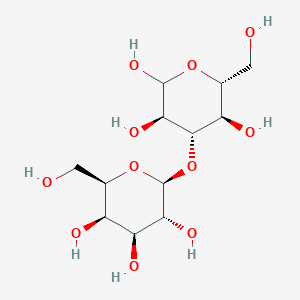

3-O-beta-D-Galactopyranosyl-D-glucopyranose

Description

Properties

CAS No. |

28447-38-3 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8+,9+,10-,11-,12+/m1/s1 |

InChI Key |

YGEHCIVVZVBCLE-AUCXZHPRSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-beta-D-Galactopyranosyl-D-glucopyranose can be achieved through enzymatic methods. One common approach involves the use of beta-galactosidase enzymes, which catalyze the hydrolysis of lactose from lactose-containing substrates . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound often involves the extraction of lactose from whey, a byproduct of cheese production. The process includes filtration, concentration, and crystallization steps to purify the lactose .

Chemical Reactions Analysis

Types of Reactions

3-O-beta-D-Galactopyranosyl-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by beta-galactosidase, resulting in the formation of glucose and galactose.

Oxidation: Can be oxidized to form lactobionic acid under specific conditions.

Reduction: Reduction of lactose can yield lactitol, a sugar alcohol.

Common Reagents and Conditions

Hydrolysis: Beta-galactosidase enzyme, aqueous medium, optimal pH around 6.5.

Oxidation: Oxidizing agents such as bromine water or nitric acid.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: Glucose and galactose.

Oxidation: Lactobionic acid.

Reduction: Lactitol.

Scientific Research Applications

3-O-beta-D-Galactopyranosyl-D-glucopyranose has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies and as a standard in chromatography.

Biology: Serves as a nutrient in cell culture media and as a marker for lactose intolerance tests.

Medicine: Utilized in the formulation of pharmaceuticals, particularly in lactose-based excipients.

Industry: Employed in the food industry as a sweetener and in the production of lactose-free products.

Mechanism of Action

The primary mechanism of action of 3-O-beta-D-Galactopyranosyl-D-glucopyranose involves its hydrolysis by the enzyme beta-galactosidase. This enzyme cleaves the glycosidic bond between the galactose and glucose units, resulting in the release of these monosaccharides . The hydrolysis process is essential for the digestion and absorption of lactose in the human body.

Comparison with Similar Compounds

Similar Compounds

Cellobiose: Composed of two glucose molecules linked by a beta-1,4-glycosidic bond.

Maltose: Composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.

Sucrose: Composed of glucose and fructose linked by an alpha-1,2-glycosidic bond.

Uniqueness

3-O-beta-D-Galactopyranosyl-D-glucopyranose is unique due to its specific beta-1,4-glycosidic linkage between galactose and glucose, which distinguishes it from other disaccharides like maltose and sucrose . This unique structure is responsible for its distinct properties and applications in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.